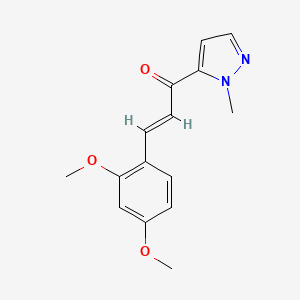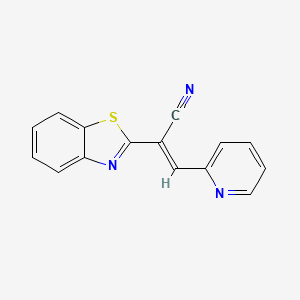![molecular formula C19H28ClNO3 B5302660 ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine-4-carboxylate;hydrochloride CAS No. 1052511-66-6](/img/structure/B5302660.png)
ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine-4-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine-4-carboxylate;hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an indene moiety linked to a piperidine ring via an ethoxyethyl chain. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine-4-carboxylate typically involves multiple steps:
Formation of the Indene Moiety: The indene structure is synthesized through a series of reactions starting from simple aromatic compounds. This often involves cyclization reactions to form the indene ring.
Linking the Indene to Piperidine: The indene moiety is then linked to the piperidine ring via an ethoxyethyl chain. This step may involve nucleophilic substitution reactions where the indene derivative reacts with an ethoxyethyl halide in the presence of a base.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and purity while reducing production time and cost.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine-4-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indene moiety may play a crucial role in binding to these targets, while the piperidine ring can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine-4-carboxylate
- 2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperidine hydrochloride
- Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-
Uniqueness
Ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine-4-carboxylate stands out due to its unique combination of an indene moiety and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3.ClH/c1-2-22-19(21)16-8-10-20(11-9-16)12-13-23-18-7-6-15-4-3-5-17(15)14-18;/h6-7,14,16H,2-5,8-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEYKQHUSDYRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=CC3=C(CCC3)C=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052511-66-6 |
Source


|
| Record name | 4-Piperidinecarboxylic acid, 1-[2-[(2,3-dihydro-1H-inden-5-yl)oxy]ethyl]-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052511-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2-chlorophenoxy)ethyl]-2-furamide](/img/structure/B5302578.png)
![(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE](/img/structure/B5302581.png)
![3-(Butylsulfanyl)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5302585.png)
![1-[6-(3-BROMOPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5302593.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5302595.png)
![3-{2-[(cyclopropylmethyl)(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5302601.png)
![4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5302607.png)

![N-methyl-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B5302632.png)
![2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine](/img/structure/B5302637.png)

![2-isopropyl-N,4-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5302664.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302673.png)

